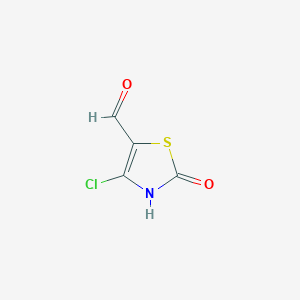

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde

Overview

Description

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde (4-Cl-THC) is an organic compound that is used in a variety of scientific research applications. It is a colorless solid that is soluble in water and is often used as a reagent in the synthesis of other compounds. 4-Cl-THC has a wide range of biochemical and physiological effects and is a valuable tool for researchers in a variety of fields.

Scientific Research Applications

1. Rearrangement with Oxide Ion Transfer in Reactions with Ureas

- Application Summary: This compound reacts with monosubstituted ureas to give cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas via rearrangement involving oxide ion transfer .

- Methods of Application: The isomers were formed in methanol or dimethylformamide, while both individual cis (Z) and trans (E) isomers and their mixtures were isolated in the reaction performed in acetic acid .

- Results or Outcomes: The study resulted in the formation of cis- (Z)-and trans- (E)-N- (2,4-dioxothiazolidin-5-ylidenemethyl)ureas .

2. Synthesis and Anti-oxidant Activity of Coumarinyl Chalcones

- Application Summary: This compound is used in the synthesis of coumarin–chalcone hybrid molecules, which have been evaluated for their antioxidant potential .

- Methods of Application: The structures of the compounds were confirmed using IR, 1HNMR and mass spectral analyses. The compounds were evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals in scavenging assays .

- Results or Outcomes: Compounds synthesized using 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .

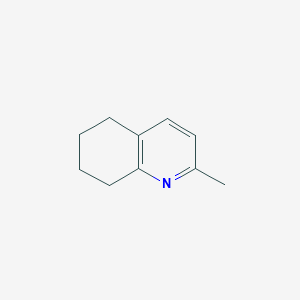

3. Synthesis of Quinoline Ring Systems

- Application Summary: This compound is related to 2-chloroquinoline-3-carbaldehyde and has been used in the synthesis of quinoline ring systems .

- Methods of Application: The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Results or Outcomes: The study resulted in the successful synthesis of quinoline ring systems .

4. Synthesis of C-ring-substituted Thienoquinolone

- Application Summary: This compound has been used in the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .

- Methods of Application: The synthesis involves a tandem SNAr/cyclization reaction .

- Results or Outcomes: The study resulted in the successful synthesis of a C-ring-substituted thienoquinolone .

5. Synthesis of Binary Quinoline-Cord Heterocyclic Systems

- Application Summary: This compound is related to 2-chloroquinoline-3-carbaldehyde and has been used in the synthesis of binary quinoline-cord heterocyclic systems .

- Methods of Application: The synthesis involves reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Results or Outcomes: The study resulted in the successful synthesis of binary quinoline-cord heterocyclic systems .

6. Reactions with Active Methylene Compounds

properties

IUPAC Name |

4-chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJVASOIWDZPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NC(=O)S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480054 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | |

CAS RN |

55359-96-1 | |

| Record name | 4-Chloro-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

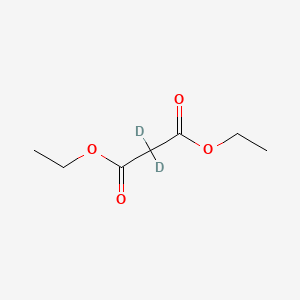

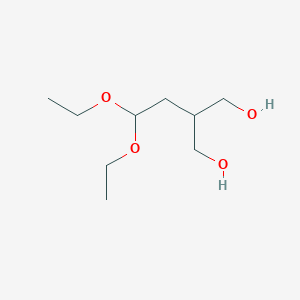

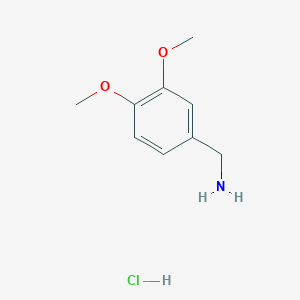

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)

![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)

![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)